In Vivo Anticonvulsant Potency: ED₅₀ Range in Kainic Acid-Induced Seizure Model
In a functional anticonvulsant assay using kainic acid (KA)-induced seizures in Swiss mice, 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibited an ED₅₀ range of 30.3–50.1 mg/kg . For comparative context, structurally related 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives—which possess the same 4-hydroxyquinolinone pharmacophore but lack the tetrahydro saturation—have demonstrated ED₅₀ values as low as 4.1 mg/kg (i.p.) in audiogenic seizure models following optimization of the 3-position substituent [1]. While this indicates that 3-substitution yields superior potency, the unsubstituted 4-hydroxy-tetrahydroquinolinone scaffold provides a distinct balance of baseline activity and synthetic accessibility for further medicinal chemistry elaboration.
| Evidence Dimension | Anticonvulsant ED₅₀ |
|---|---|
| Target Compound Data | 30.3–50.1 mg/kg (KA-induced seizures, Swiss mice) |
| Comparator Or Baseline | Optimized 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives: ED₅₀ = 4.1 mg/kg i.p. (audiogenic seizure model) |
| Quantified Difference | Target compound is 7.4- to 12.2-fold less potent than optimized 3-substituted derivatives |
| Conditions | KA-induced seizures in Swiss mice (target compound); DBA/2 mouse audiogenic seizure model (comparator) |
Why This Matters
The baseline ED₅₀ value establishes this compound as a moderate-potency anticonvulsant scaffold suitable for hit-to-lead optimization programs, offering a quantifiable starting point for SAR studies where potency enhancement via 3-position substitution is both expected and achievable.
- [1] Rowley M, Leeson PD, et al. 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. J Med Chem. 1993;36(22):3386-3396. View Source
